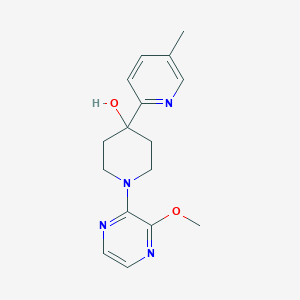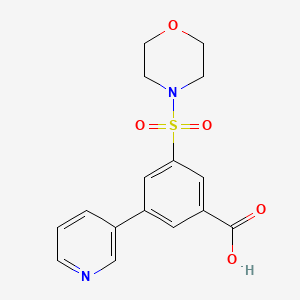
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. MPMP belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it is believed to work by inhibiting the aggregation of misfolded proteins such as amyloid-beta peptides and alpha-synuclein, which are responsible for the formation of plaques and Lewy bodies, respectively. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, protect dopaminergic neurons in the brain, and activate the Nrf2-ARE signaling pathway. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is its potential use in drug development for the treatment of various diseases. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results in various scientific studies and has the potential to be developed into a drug. However, the synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry. Another limitation of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is that its mechanism of action is not fully understood, which makes it difficult to develop a drug based on this compound.
将来の方向性
There are several future directions for the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to optimize the synthesis method of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol to make it more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in humans. Overall, the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results and has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that starts with the reaction of 2-methyl-5-pyridin-2-yl-piperidine with 3-methoxypyrazine-2-carboxylic acid. The resulting product is then reduced to obtain 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in drug development. It has shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, a hallmark of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.
特性
IUPAC Name |
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-3-4-13(19-11-12)16(21)5-9-20(10-6-16)14-15(22-2)18-8-7-17-14/h3-4,7-8,11,21H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYZUWOWFAUGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CN=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)
![3-chloro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5298106.png)
![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)
![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)
![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)
![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5298191.png)